![molecular formula C12H16O4 B2717504 (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 187084-06-6](/img/structure/B2717504.png)
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
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Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a cyclic group of atoms with the formula C6H5), two methoxy groups (-OCH3), a carboxylic acid group (-COOH), and a methyl group (-CH3) attached to the second carbon in the chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For instance, boronic acids and their esters are known to be involved in Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
Based on the similar compound 2,5-Dimethoxyphenylacetic acid, the compound might appear as white to cream to yellow crystals or powder . The melting point could be around 121.0-128.0°C .Safety and Hazards
properties
IUPAC Name |
(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRELPDYZPNNWJO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid |
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